molecular formula C11H20N2O2 B6327393 tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1932526-29-8

tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6327393
CAS No.: 1932526-29-8
M. Wt: 212.29 g/mol
InChI Key: JHUZWJPECLTTFD-CIUDSAMLSA-N
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Description

tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[310]hexane-3-carboxylate is a complex organic compound that belongs to the class of bicyclic amines This compound is characterized by its unique structure, which includes a tert-butyl ester group and a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable diene and a dienophile, a Diels-Alder reaction can be employed to form the bicyclic structure.

    Introduction of the aminomethyl group: The aminomethyl group can be introduced through a nucleophilic substitution reaction. This step often involves the use of a suitable amine and a halogenated precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized for large-scale synthesis. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Flow microreactor systems have been shown to be particularly effective for the synthesis of tert-butyl esters, offering advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the ester group to an alcohol or the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Imines, nitriles

    Reduction: Alcohols, amines

    Substitution: Functionalized derivatives with different substituents

Scientific Research Applications

tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its bicyclic structure and functional groups make it a promising scaffold for the design of bioactive molecules.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the target, while the bicyclic core provides structural rigidity and specificity. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl (1S,2R,5R)-2-(methyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl (1S,2R,5R)-2-(ethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Uniqueness

tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the aminomethyl group provides additional reactivity and potential for functionalization, while the tert-butyl ester group enhances its stability and lipophilicity. The bicyclic structure imparts rigidity and specificity, making it a valuable scaffold for the design of bioactive molecules and advanced materials.

Properties

IUPAC Name

tert-butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUZWJPECLTTFD-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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